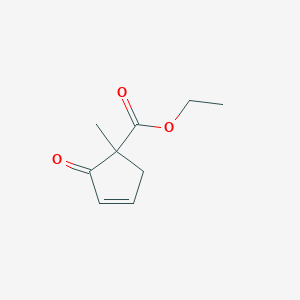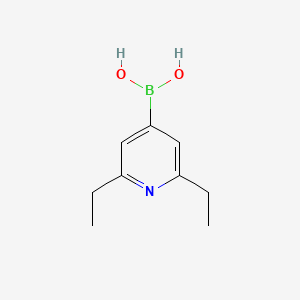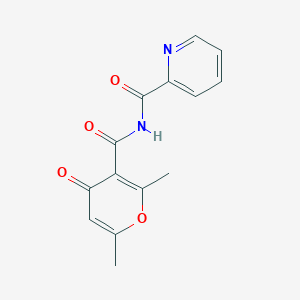
N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide typically involves the reaction of 2,6-dimethyl-4-oxo-pyran-3-carboxylic acid with pyridine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyran ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyran rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions, contributing to the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit certain enzymes makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
相似化合物的比较
- N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide
- 2,6-Dimethyl-4-oxo-pyran-3-carboxylic acid
- Pyridine-2-carboxamide
Comparison: this compound stands out due to its unique combination of a pyran and pyridine ring This fusion imparts distinct chemical and biological properties, making it more versatile compared to its individual components
属性
CAS 编号 |
82437-59-0 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
N-(2,6-dimethyl-4-oxopyran-3-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O4/c1-8-7-11(17)12(9(2)20-8)14(19)16-13(18)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,16,18,19) |
InChI 键 |
HVGRIVGAKSRURU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=C(O1)C)C(=O)NC(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



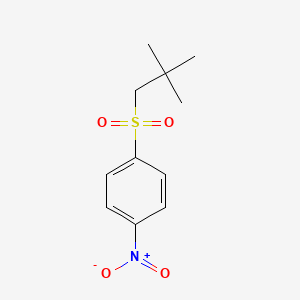
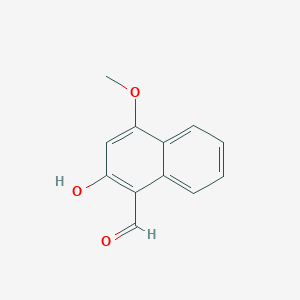

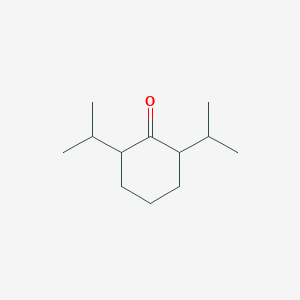

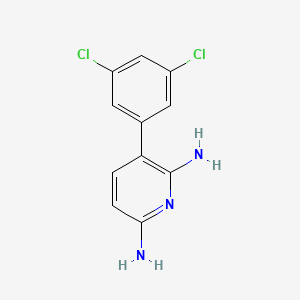
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
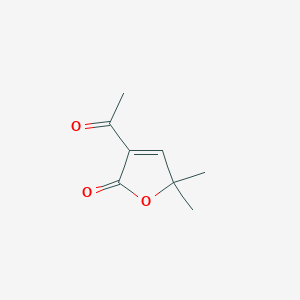
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
